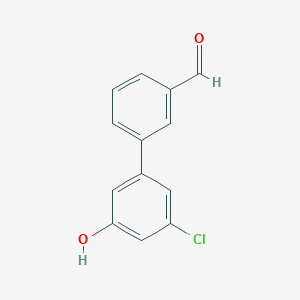

![molecular formula C11H10F3N3 B6361663 1-{[2-(三氟甲基)苯基]甲基}-1H-吡唑-4-胺 CAS No. 1177304-14-1](/img/structure/B6361663.png)

1-{[2-(三氟甲基)苯基]甲基}-1H-吡唑-4-胺

描述

“1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

科学研究应用

抗菌和抗氧化活性

- 该化合物参与了新型三唑基吡唑衍生物的合成。这些衍生物表现出广谱抗菌活性和中等到良好的抗氧化活性,表明在开发抗菌剂方面具有潜力 (Bhat 等,2016).

吡唑并嘧啶的合成

- 该化合物用于合成吡唑并[1,5-a]嘧啶衍生物。这些衍生物显示出显着的生物活性,使其在医学研究中引起兴趣 (徐立峰,2011).

除草剂研究

- 在农业领域,该化合物已被用于研究手性吡唑苯基醚除草剂,特别是在其色谱分离和分析方面 (Hamper 等,1994).

有机金属化学

- 该化合物在三氟甲基取代吡唑的位点选择性功能化方面发挥了作用,这对于在化学研究中创建一系列异构体和同系物非常重要 (Schlosser 等,2002).

配体合成和表征

- 它用于合成新型三吡唑衍生物配体,这些配体以对 Fe^3+ 敏感响应为特征。该应用在开发新的传感器和检测方法中具有重要意义 (Du 等,2014).

晶体学中的结构分析

- 该化合物参与了各种吡唑衍生物的结构分析,有助于更深入地了解其在晶体学中的分子结构和性质 (Gowri 等,2012).

喹啉衍生物的合成

- 它已被用于苯并[h]吡唑并[3,4-b]喹啉-5,10-二酮的合成,突出了其在复杂有机化合物合成中的多功能性 (武等,2010).

生物无机化学应用

- 该化合物有助于开发具有潜在生物活性的金属配合物,如涉及 Co(II)、Ni(II) 和 Cu(II) 配合物的研究 (Asegbeloyin 等,2014).

多环化合物的合成

- 在绿色化学中,它用于在离子液体中合成稠合多环吡唑并[3,4-b][1,6]萘啶衍生物,展示了其在环境友好型化学过程中的作用 (冯等,2016).

作用机制

Target of Action

Similar compounds have been found to inhibit clinically related leukemia cell lines driven by flt3-itd, flt3-itd/d835y, flt3-itd/f691l, or bcr-abl . These targets are involved in cell signaling pathways that regulate cell growth and survival.

Mode of Action

The compound interacts with its targets, potentially inhibiting the signaling pathways they are involved in . This inhibition could lead to changes in cell behavior, such as reduced proliferation or induced apoptosis.

Biochemical Pathways

The compound likely affects the FLT3 and BCR-ABL pathways, given its targets . These pathways play crucial roles in cell growth and survival, particularly in hematopoietic cells. Disruption of these pathways can lead to cell death or reduced proliferation.

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents to improve bioavailability .

Result of Action

The compound’s action results in proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways . This could potentially lead to reduced proliferation of leukemia cells and possibly their death.

Action Environment

For instance, the compound’s solubility might be influenced by the pH of its environment .

生化分析

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes and proteins

Cellular Effects

It is possible that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine at different dosages in animal models have not been reported . Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses.

属性

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)10-4-2-1-3-8(10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHXTNKEJMSWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Benzo(b)thiophen-2-yl]isonicotinic acid](/img/structure/B6361586.png)

amine](/img/structure/B6361599.png)

amine](/img/structure/B6361600.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)

![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)

![4-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361646.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)

![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)